4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

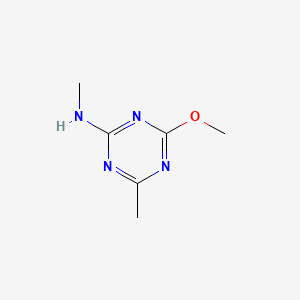

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as this compound, which precisely describes the structural arrangement and substitution pattern of functional groups. According to multiple chemical databases, the International Union of Pure and Applied Chemistry name can also be expressed as N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylamine, which provides an alternative systematic description of the molecular structure. The compound's structural representation follows the standard triazine ring numbering system, where the nitrogen atoms occupy positions 1, 3, and 5 of the six-membered ring, creating a symmetrical heterocyclic framework.

The structural framework of this compound is built upon the fundamental 1,3,5-triazine core, which forms a planar six-membered ring with alternating carbon and nitrogen atoms. The methoxy group (-OCH3) is positioned at the 4-position of the triazine ring, while a methyl group occupies the 6-position, and the amino group with an additional methyl substituent (N-methylamino) is located at the 2-position. This specific substitution pattern creates a unique molecular geometry that influences the compound's chemical behavior and interaction patterns with other molecules.

The three-dimensional conformational structure of this compound exhibits specific spatial arrangements that are critical for understanding its chemical properties. The planar nature of the triazine ring system provides a rigid framework, while the substituent groups introduce additional steric and electronic effects that modulate the overall molecular properties. The InChI representation of the compound is documented as InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10), which provides a standardized linear notation for the molecular structure.

Chemical Abstracts Service Registry Numbers and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is definitively established as 5248-39-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This Chemical Abstracts Service number has been consistently verified across multiple authoritative chemical suppliers and database systems, confirming its authenticity and widespread recognition in the chemical community.

The compound is recognized by numerous alternative chemical names that reflect different naming conventions and structural perspectives. Among the most commonly used synonyms are 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl-, which represents the base triazine structure with specified substituents. Additional systematic names include 2-methoxy-4-methyl-6-(methylamino)-1,3,5-triazine and 2-methyl-4-(methylamino)-6-methoxy-1,3,5-triazine, which describe the same molecular structure using different positional numbering approaches.

The European Inventory of Existing Commercial Chemical Substances number for this compound is recorded as 401-360-5, providing additional regulatory identification within European chemical commerce systems. The Molecular Design Limited number is documented as MFCD00585858, which serves as another standardized identifier in chemical inventory systems. These multiple identification numbers ensure comprehensive tracking and recognition of the compound across different regulatory and commercial frameworks.

Molecular Formula and Weight Validation

The molecular formula of this compound is consistently established as C6H10N4O across all authoritative chemical databases and supplier specifications. This formula indicates the presence of six carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom, which together form the complete molecular structure of the compound. The elemental composition reflects the triazine core structure with three nitrogen atoms integrated into the ring system, plus one additional nitrogen atom in the methylamino substituent.

The molecular weight of this compound has been precisely determined and verified across multiple authoritative sources as 154.17 grams per mole. Some sources report slight variations in decimal precision, with values of 154.173 grams per mole and 154.170 grams per mole, which represent normal variations in measurement precision rather than actual molecular weight differences. The consistency of these values across independent analytical determinations confirms the accuracy of the molecular weight calculation based on standard atomic masses.

The molecular weight calculation can be independently verified by summing the atomic masses of constituent elements: six carbon atoms (6 × 12.011 = 72.066), ten hydrogen atoms (10 × 1.008 = 10.080), four nitrogen atoms (4 × 14.007 = 56.028), and one oxygen atom (1 × 15.999 = 15.999), yielding a total molecular weight of 154.173 grams per mole. This calculation confirms the accuracy of reported molecular weight values and demonstrates the precision of analytical determinations.

The Simplified Molecular Input Line Entry System representation of the compound is documented as CC1=NC(=NC(=N1)OC)NC, which provides a linear notation for the molecular structure that can be used for computational analysis and database searches. The International Chemical Identifier Key is recorded as MNDSUSQBIDHEJU-UHFFFAOYSA-N, serving as a standardized hash code for unique molecular identification. These standardized representations ensure consistent identification and computational analysis of the compound across different software platforms and database systems.

Eigenschaften

IUPAC Name |

4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSUSQBIDHEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073345 | |

| Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5248-39-5 | |

| Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5248-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005248395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method 1: Reaction with Monomethylamine

This method involves the reaction of a precursor compound with monomethylamine under controlled conditions.

Starting Material: A lower layer oil containing precursors such as 2-methyl-4-methoxy-6-methylamino-1,3,5-triazine.

Reagents: Monomethylamine and water.

-

- Initial cooling to 5°C followed by stirring.

- Reaction maintained for 2 hours at this temperature, then allowed to warm to 20°C for an additional 2 hours.

Yield: Approximately 96% with a product purity exceeding 99% after purification steps involving dichloromethane and methanol.

Method 2: One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis method that minimizes intermediate isolation.

Starting Materials: Cyanuric chloride and dimethyl malonate.

Reagents: Alkali (e.g., sodium hydroxide) and hydrochloric acid.

-

- The cyanuric chloride is reacted with dimethyl malonate in a suitable solvent while controlling the temperature.

- After forming an intermediate compound, ammonia water is added to facilitate further reactions.

- Finally, methanol is introduced along with sodium hydroxide to yield the final product after hydrolysis and decarboxylation.

Advantages: This method reduces the need for multiple isolation steps and uses less hazardous reagents compared to traditional methods.

Method 3: Methyl Alcohol Reaction

This method focuses on using methyl alcohol as a solvent for the reaction process.

Starting Material: BTCT (a precursor compound).

Reagents: Methyl alcohol and sodium methylate.

-

- The BTCT is dissolved in methyl alcohol at low temperatures.

- Sodium methylate is added dropwise while maintaining low temperatures to initiate the reaction.

- The mixture is then heated gradually to facilitate the backflow reaction.

Yield and Purity: The final product undergoes distillation and filtration processes to achieve high purity levels.

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|

| Reaction with Monomethylamine | Lower layer oil | Monomethylamine, Water | ~96 | >99 | High yield and purity; established method |

| One-Pot Synthesis | Cyanuric chloride, Dimethyl malonate | Sodium hydroxide, HCl | Not specified | Not specified | Simplified process; reduced toxic waste |

| Methyl Alcohol Reaction | BTCT | Methyl alcohol, Sodium methylate | Not specified | Not specified | Effective use of common solvents |

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amino group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium carbonate and various nucleophiles.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that form active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of triazine compounds exhibit anticancer properties. For instance, modifications of this compound have been explored for their potential in developing novel anticancer drugs due to their ability to inhibit tumor growth by targeting specific cellular pathways .

Agrochemical Applications

The compound is also utilized in the agrochemical industry as a herbicide and plant growth regulator. It is particularly effective against various weed species.

Herbicidal Efficacy

A significant study highlighted its effectiveness when used in combination with other herbicides. For example, tank-mixing it with tribenuron resulted in increased control rates for weeds such as wild mustard and Canada thistle . The addition of adjuvants further enhanced its performance.

Table: Control Efficacy of Herbicide Combinations

| Weed Species | Control Rate (%) with Tribenuron | Control Rate (%) with Tribenuron + this compound |

|---|---|---|

| Wild Mustard | 96 | 100 |

| Canada Thistle | 77 | 84 |

| Russian Thistle | 75 | 78 |

Analytical Applications

In addition to its use in synthesis and agriculture, this compound serves as a reference standard in analytical chemistry for food and beverage analysis . Its presence can be detected and quantified using techniques like HPLC (High Performance Liquid Chromatography).

Wirkmechanismus

The mechanism of action of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. As a metabolite of tribenuron-methyl, it is believed to inhibit certain enzymes involved in plant growth, leading to its herbicidal effects . The exact molecular pathways and targets are still being studied to fully understand its mode of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine with structurally and functionally related 1,3,5-triazine derivatives:

Structural and Functional Differences

Substituent Effects on Bioactivity: Anticancer Activity: Compounds like 9{7,9} () exhibit antileukemic properties due to bulky aryl/heterocyclic substituents (e.g., indolinyl, 4-methoxyphenyl), which enhance DNA intercalation or kinase inhibition . In contrast, the target compound lacks such substituents, limiting its direct pharmacological use but enhancing its role as a synthetic intermediate . CNS Applications: Phenoxyalkyltriazines () show procognitive and neuroprotective effects, attributed to their ability to cross the blood-brain barrier (logP ~2–3) and interact with serotonin receptors .

Polarity: Derivatives like 5a and 5b () have dipole moments of 1.018–4.249 Debye, influenced by pyrazole/piperidine substituents. The target compound’s methoxy and dimethylamine groups likely confer moderate polarity, enhancing solubility in organic solvents .

Synthetic Utility :

- The target compound is synthesized via substitution reactions involving cyanuric chloride and methylamine/methoxy precursors . In contrast, 1,3,5-oxadiazine derivatives (–3) require dehydrosulfurization agents (e.g., DCC or I₂/Et₃N), highlighting divergent synthetic pathways for triazine vs. oxadiazine cores .

Biologische Aktivität

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine (CAS No. 5248-39-5) is an organic compound belonging to the triazine class, characterized by its unique molecular structure and diverse biological activities. With a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol, this compound has garnered attention for its potential applications in agricultural chemistry and medicinal research.

Herbicidal Properties

One of the most significant biological activities of this compound is its role as a herbicide. It is known to act as a metabolite of tribenuron-methyl, a widely used herbicide. The compound inhibits specific enzymes involved in plant growth, leading to the suppression of weed species. This mechanism is primarily through the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants .

The inhibition of ALS by this compound disrupts the normal growth processes in plants. This action leads to stunted growth and eventual plant death. The compound's efficacy as a herbicide can be attributed to its structural similarity to natural substrates of ALS, allowing it to competitively inhibit the enzyme .

Enzyme Inhibition

Research indicates that this compound may also exhibit broader enzyme inhibition properties beyond its herbicidal activity. Studies have explored its potential as an enzyme inhibitor in various biochemical pathways. For instance, it has been shown to interact with specific molecular targets that could alter metabolic processes in both plants and microorganisms .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Tribenuron-methyl | 101200-48-0 | Precursor herbicide metabolizing into this compound |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 1668-54-8 | Exhibits enzyme inhibition; less potent than target |

| 2-Chloro-4-methyl-6-methoxy-1,3,5-triazine | 112667-87-5 | Used as a precursor; similar structural properties |

This table illustrates how this compound compares with other triazine derivatives regarding their biological activities and applications.

Study on Herbicidal Efficacy

A study published in the European Food Safety Authority (EFSA) journal evaluated the risk assessment of tribenuron-methyl and its metabolites, including this compound. The research highlighted that this compound effectively controls various weed species while posing minimal risk to non-target organisms when applied at recommended rates .

Enzyme Interaction Studies

Another research effort focused on the enzyme interaction profile of this compound. The findings indicated that the compound binds competitively to ALS enzymes in both plant and microbial systems. This competitive binding suggests potential applications not only in agriculture but also in developing biocontrol agents against pathogenic microorganisms .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of cyanuric chloride derivatives. For example, microwave-assisted protocols can enhance reaction efficiency compared to conventional heating. Key steps include sequential substitution with methoxy and methylamine groups under controlled temperatures (40–60°C) and inert atmospheres. Solvent selection (e.g., acetone or toluene) and stoichiometric ratios of reagents are critical for minimizing side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Routine characterization includes:

- ¹H/¹³C NMR : To confirm substitution patterns and methoxy/methyl group integration.

- Elemental Analysis : Validates purity and molecular formula (C₆H₁₀N₄O).

- Melting Point Determination : Consistency with literature values (e.g., 160–165°C) ensures structural integrity.

Advanced techniques like HPLC-MS or X-ray crystallography may resolve ambiguities in stereochemistry or impurities .

Q. What safety protocols are recommended for handling this triazine derivative?

- Use fume hoods and personal protective equipment (gloves, lab coats) due to potential respiratory and dermal irritation.

- Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation.

- Dispose of waste via approved chemical disposal systems, as halogenated byproducts may form during synthesis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., Jurkat-T cells) with IC₅₀ calculations.

- Mechanistic Studies : Combine with ROS detection kits or flow cytometry to assess apoptosis/autophagy pathways. Dose-response curves and positive controls (e.g., cisplatin) are critical for validation .

Q. What strategies optimize the synthesis yield and selectivity of this compound?

- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100W) while improving yield by 15–20% compared to thermal methods.

- Catalytic Additives : Use triethylamine or DMAP to accelerate nucleophilic substitutions.

- Workup Optimization : Precipitation in ice-cwater followed by recrystallization (ethanol/water) enhances purity .

Q. How can computational modeling aid in understanding its structure-activity relationships (SAR)?

- 3D-QSAR Models : Map electronic (e.g., Hammett constants) and steric parameters to bioactivity data.

- Docking Studies : Simulate interactions with biological targets (e.g., mTOR or microbial enzymes) using AutoDock Vina.

- DFT Calculations : Predict reactive sites for functionalization (e.g., methoxy group’s electron-donating effects) .

Q. What methodologies resolve contradictions in reported spectral data or reaction outcomes?

- Comparative NMR Analysis : Cross-validate with deuterated solvents and internal standards (e.g., TMS).

- Replication Studies : Systematically vary parameters (e.g., solvent polarity, temperature) to identify outliers.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (m/z 154.09 for [M+H]⁺) to rule out impurities .

Q. How is this compound implicated in herbicide research, and what mechanistic insights exist?

While not directly studied as a herbicide, its structural analogs (e.g., triazine herbicides like terbuthylazine) inhibit photosynthesis by binding to the D1 protein in chloroplasts. Researchers could explore its potential as a photosystem II inhibitor using chlorophyll fluorescence assays or competitive binding studies with radiolabeled atrazine .

Methodological Notes

- Data Interpretation : Always correlate synthetic yields with analytical purity (e.g., HPLC >95%).

- Ethical Reporting : Disclose solvent waste and energy consumption in microwave-assisted protocols for sustainability assessments.

- Collaborative Validation : Share spectral data via platforms like PubChem or DSSTox to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.